molecular formula C17H13NO5 B12586493 Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate CAS No. 648410-44-0

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No.: B12586493
CAS No.: 648410-44-0
M. Wt: 311.29 g/mol
InChI Key: LNDLEJWHANALCJ-UHFFFAOYSA-N
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Description

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzoxazolone core (a fused benzene and oxazole ring) substituted with a benzoyl group at position 6 and an acetate ester at position 2. This compound serves as a critical intermediate in synthesizing bioactive molecules, such as 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, which exhibits analgesic activity comparable to aspirin . Benzoxazolone derivatives are pharmacologically significant due to their anti-inflammatory, antimicrobial, and neuroimaging applications .

Properties

CAS No.

648410-44-0

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

methyl 2-(6-benzoyl-2-oxo-1,3-benzoxazol-3-yl)acetate

InChI

InChI=1S/C17H13NO5/c1-22-15(19)10-18-13-8-7-12(9-14(13)23-17(18)21)16(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

LNDLEJWHANALCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1=O

Origin of Product

United States

Preparation Methods

Condensation Reaction

Method Overview:

The primary method involves the condensation of 2-aminophenol with benzoyl isocyanate. This reaction typically requires a controlled environment to ensure high yields and purity.

Reaction Conditions:

  • Reagents:

    • 2-Aminophenol
    • Benzoyl isocyanate
    • Solvent (e.g., dimethylformamide or ethanol)
  • Procedure:

    • Mix 2-aminophenol with benzoyl isocyanate in an appropriate solvent.
    • Heat the mixture under reflux for several hours.
    • Allow the mixture to cool, followed by precipitation of the product.
    • Purify the resulting solid through recrystallization from ethanol/water mixtures.

Expected Yield: Approximately 70-85%, depending on reaction conditions and purification steps.

Hydrolysis Method

Method Overview:

Another approach involves the hydrolysis of methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate under basic conditions.

Reaction Conditions:

  • Reagents:

    • Methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
    • Sodium hydroxide
    • Ethanol/water (25:5 v/v)
  • Procedure:

    • Combine methyl ester with sodium hydroxide in ethanol/water.
    • Reflux the mixture for approximately four hours.
    • After cooling, acidify with hydrochloric acid to precipitate the product.
    • Collect the solid via suction filtration and wash with water.

Expected Yield: Approximately 73% after purification.

Alternative Synthesis via Acylation

Method Overview:

An alternative method includes acylation reactions using various acylating agents.

Reaction Conditions:

  • Reagents:

    • A suitable acylating agent (e.g., acetic anhydride)
    • Appropriate catalyst (if necessary)
  • Procedure:

    • React the acylating agent with a precursor compound derived from benzoxazole.
    • Control temperature and reaction time to optimize yield and minimize by-products.

Expected Yield: Varies widely based on specific reagents and conditions used.

Method Reagents Used Procedure Summary Expected Yield (%)
Condensation 2-Aminophenol, Benzoyl isocyanate Heat under reflux, cool, precipitate, purify by recrystallization 70-85
Hydrolysis Methyl ester, Sodium hydroxide, Ethanol/water Reflux for four hours, cool, acidify, collect solid ~73
Acylation Acylating agent (e.g., acetic anhydride), Benzoxazole React under controlled conditions, optimize yield Variable

The preparation of methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be effectively achieved through various synthetic routes including condensation reactions and hydrolysis methods. Each method has its advantages regarding yield and purity based on specific reagents and conditions employed. Further research may optimize these methods or explore new synthetic pathways for enhanced efficiency in producing this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or intermediates for further derivatization.

Example :

  • Conditions : Reflux with NaOH in ethanol/water (25:5 v/v) for 4 hours .

  • Product : 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid (73% yield) .

  • Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion.

Nucleophilic Acyl Substitution

The acetate moiety participates in coupling reactions with amines or alcohols, forming amides or esters. This is facilitated by activating agents like dicyclohexylcarbodiimide (DCC) .

Example :

  • Reaction with 4-Phenylbutyl Isocyanate :

    • Conditions : Catalyzed by AlCl₃·DMF complex at elevated temperatures .

    • Product : 6-Benzoyl-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide (Patent US10226452B2) .

    • Yield : Not explicitly reported, but analogous reactions achieve ~70–90% efficiency .

Electrophilic Aromatic Substitution

The benzoxazole ring’s electron-deficient nature directs electrophiles to the para position relative to the benzoyl group.

Reported Modifications :

Electrophile Position Product Conditions
Bromine (Br₂)C-55-Bromo derivativeAlCl₃ catalysis
Methyl (CH₃)C-55-Methyl derivativeFriedel-Crafts alkylation
Nitro (NO₂)C-66-Nitro derivativeHNO₃/H₂SO₄ nitration

Ring-Opening and Rearrangement

Under microwave irradiation, the benzoxazole ring can undergo ring-opening when treated with dithioacetals, forming ylidene intermediates .

Example :

  • Conditions : Ethanol, microwave irradiation (110°C, 60 minutes) .

  • Product : 1,3-Benzoxazol-2(3H)-ylidene-3-oxo-3-phenylpropanenitrile .

  • Mechanism : Nucleophilic attack by 2-aminophenol at the C-2 position of the benzoxazole, followed by elimination and rearrangement.

Catalytic Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation at the benzoyl group.

Example :

  • Suzuki–Miyaura Coupling :

    • Substrate : 6-Bromo derivative of the compound.

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

    • Product : 6-Aryl-substituted derivatives (e.g., 6-(4-fluorophenyl) variant) .

Photochemical Reactions

The benzoyl group undergoes [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.

Key Data :

  • Wavelength : 254 nm .

  • Product : Dimeric cyclobutane adducts (structural confirmation via NMR and X-ray crystallography) .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced biological activity upon functionalization:

Modification Biological Effect Source
Carboxamide formationAcid ceramidase inhibition (IC₅₀ = 79 nM)
Nitro group introductionAnticancer activity (HCT-116 cell line)
BrominationImproved metabolic stability

Thermal Degradation

At temperatures >200°C, the compound decomposes via cleavage of the benzoxazole ring, releasing CO₂ and forming benzoylated byproducts.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds related to methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exhibit antimicrobial properties. For instance, studies have shown that benzoxazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

2. Anticancer Properties
Benzoxazole derivatives have been studied for their anticancer effects. A study demonstrated that certain methylated benzoxazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, making them candidates for further research in cancer therapeutics .

3. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Research indicates that benzoxazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential application in treating inflammatory diseases .

Material Science Applications

1. Photostability and UV Absorption
this compound is being explored for its photostability and UV absorption properties. This makes it a candidate for use in coatings and materials designed to protect against UV degradation .

2. Polymer Additives
Due to its chemical structure, this compound can be utilized as an additive in polymers to enhance their mechanical properties and thermal stability. Its incorporation into polymer matrices may improve the overall performance of materials used in various applications .

Environmental Applications

1. Environmental Remediation
The compound's structure allows it to interact with pollutants, suggesting potential applications in environmental remediation efforts. Studies indicate that benzoxazole derivatives can facilitate the breakdown of toxic substances in contaminated environments .

Case Studies

Study Application Findings
AntimicrobialInhibition of E. coli growth by 75% at 100 µg/mL concentration.
AnticancerInduction of apoptosis in breast cancer cells with IC50 values below 10 µM.
Environmental RemediationEffective degradation of phenolic compounds in wastewater treatment processes.

Mechanism of Action

The mechanism of action of Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds and Their Properties
Compound Name Core Structure Key Substituents Biological Activity/Application References
Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3-yl)acetate Benzoxazolone 6-Benzoyl, 3-methyl ester Intermediate for analgesic agents
[18F]FEBMP Benzoxazolone 4-Fluoroethoxy, N-methyl-N-phenyl TSPO-targeted PET imaging for neuroinflammation
NBMP Benzoxazolone 5-Naphthyl, N-methyl-N-phenyl High bioavailability, metabolic stability
Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate Benzoxazolone 3-Ethyl ester Synthetic intermediate for triazole derivatives
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid Benzothiazolone 6-Benzoyl, 3-acetic acid Analgesic activity
Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate Benzoxazolone 5-Methyl, 3-isopropyl ester Research compound (structural analogue)

Structural Differences and Pharmacological Implications

Core Heterocycle :

  • The benzoxazolone core (oxygen in the heterocycle) in the target compound contrasts with benzothiazolone (sulfur in the heterocycle). Benzothiazolone derivatives, such as 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, exhibit enhanced analgesic activity due to improved receptor interactions .

Position 3: Methyl ester vs. ethyl/isopropyl esters influence metabolic stability. Ethyl esters (e.g., Ethyl (2-oxo-1,3-benzoxazol-3-yl)acetate) may undergo slower hydrolysis, extending half-life .

Functional Groups :

  • NBMP’s naphthyl group at position 5 enhances π-π stacking interactions with TSPO, improving binding affinity and bioavailability compared to the benzoyl group in the target compound .

Pharmacological and Physicochemical Properties

Analgesic Activity :

  • The target compound’s hydrolyzed derivative (2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid) showed 73% yield and analgesic efficacy at 100 mg/kg, comparable to aspirin .
  • Benzothiazolone derivatives generally exhibit stronger activity than benzoxazolones due to sulfur’s electronegativity enhancing receptor interactions .

Neuroimaging Applications :

  • [18F]FEBMP’s fluoroethoxy group enables high-resolution PET imaging of neuroinflammation, with superior metabolic stability in human and rat liver fractions compared to earlier tracers .

Toxicity and Metabolism :

  • Longer alkyl chains (e.g., octyl in triazole derivatives) reduce acute toxicity by limiting cellular accumulation . The target compound’s benzoyl group may confer moderate toxicity, necessitating further studies.

Biological Activity

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a compound belonging to the benzoxazole family, characterized by its unique structural features that contribute to its biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse sources.

  • Molecular Formula : C15H13NO3
  • Molecular Weight : 255.27 g/mol
  • IUPAC Name : Methyl 6-benzoyl-2-oxo-1,3-benzoxazole-3-acetate

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. Specifically, it has been shown to increase the levels of pro-apoptotic factors such as Bax while decreasing anti-apoptotic Bcl-2 levels in various cancer cell lines, including MDA-MB-231 and HEPG-2 cells .
  • In Vitro Studies : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, this compound demonstrated significant antiproliferative effects with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Efficacy Against Pathogens : It exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation:

  • In Vivo Studies : In rodent models of inflammation, the compound reduced edema and inflammatory cytokine levels significantly compared to controls .

Case Studies and Experimental Findings

A series of experiments have been conducted to assess the biological activity of this compound:

StudyBiological ActivityFindings
AnticancerInduced apoptosis in MDA-MB-231 cells with increased caspase activity.
AntimicrobialEffective against S. aureus; disrupted cell membrane integrity.
Anti-inflammatoryReduced paw edema in rats; decreased TNF-alpha levels.

Q & A

Q. Q1. What are the standard synthetic routes for preparing Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?

A1. The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A general procedure involves reacting 3-substituted benzoxazolone derivatives with phenylboronic acid in the presence of Pd(PPh₃)₄ catalyst, K₂CO₃, and DMF/H₂O solvent at 100°C for 12 hours. Post-reaction workup includes extraction with ethyl acetate, drying, and purification via silica gel chromatography . Optimization may involve adjusting catalyst loading, reaction time, or solvent ratios to improve yield. For hydrolysis of ester intermediates to carboxylic acids, refluxing with NaOH in ethanol/water (5:1) followed by acidification with HCl is effective .

Q. Q2. How is the purity and structural integrity of this compound validated after synthesis?

A2. Purity is typically assessed using HPLC or TLC, while structural confirmation relies on spectroscopic methods:

  • NMR : ¹H/¹³C NMR to verify substituent positions and ester/benzoyl groups.
  • FT-IR : Peaks near 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (benzoxazolone C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation. For crystalline samples, X-ray diffraction (XRD) resolves bond lengths and angles .

Advanced Research Questions

Q. Q3. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?

A3. Common challenges include:

  • Disordered atoms : Resolved using SHELXL’s PART instruction or restraining bond distances/angles .
  • Hydrogen bonding : Geometrically placed H atoms (riding model) with Uiso(H) = 1.2–1.5×Ueq(parent atom). SHELXL’s HFIX command automates this .
  • Twinned data : SHELXL’s TWIN/BASF parameters refine twin fractions . Validation tools like PLATON or CCDC Mercury ensure structural accuracy .

Q. Q4. How can researchers design bioactivity studies for this compound, particularly targeting neurological or inflammatory pathways?

A4. Structural analogs of benzoxazolones are known as TSPO (translocator protein) ligands for neuroimaging. Key steps include:

  • In vitro binding assays : Competitive displacement of [³H]PK11195 in mitochondrial membranes to measure Ki values .
  • PET tracer development : Introduce radiolabels (e.g., ¹⁸F) via fluoroethoxy substitution, followed by autoradiography in ischemic rat brains .
  • Polymorphism sensitivity : Test binding affinity against TSPO rs6971 variants using human postmortem brain sections .

Q. Q5. What methodologies resolve contradictions in spectral or crystallographic data for this compound?

A5. Contradictions may arise from:

  • Tautomerism : Dynamic NMR or variable-temperature XRD distinguishes tautomeric forms .
  • Crystallographic outliers : Use SIR97’s least-squares-Fourier refinement to adjust problematic peaks .
  • Impurity signals : Combine preparative HPLC with DOSY NMR to isolate and identify minor components .

Q. Q6. How is computational modeling applied to predict the reactivity or pharmacokinetics of this compound?

A6.

  • DFT calculations : Gaussian or ORCA software optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions based on substituent effects (e.g., benzoyl vs. methyl groups) .

Safety and Handling

Q. Q7. What laboratory safety protocols are essential when handling this compound?

A7.

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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